6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with 4-methoxybenzaldehyde under acidic or basic conditions. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the pyridazinone under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The pyridazinone ring can be reduced to the corresponding dihydropyridazine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: 6-(4-Hydroxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
Reduction: 6-(4-Methoxyphenyl)-4,5-dihydropyridazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine: A precursor in the synthesis of 6-(4-methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one.
4-Methoxybenzaldehyde: Another precursor used in the synthesis.
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
This compound is unique due to the presence of both the methoxyphenyl group and the pyridazinone core, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-9-4-2-8(3-5-9)10-6-7-11(14)13-12-10/h2-5H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTABPGEJRYYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351052 | |
Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017-06-7 | |
Record name | 6-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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